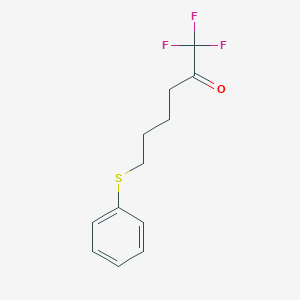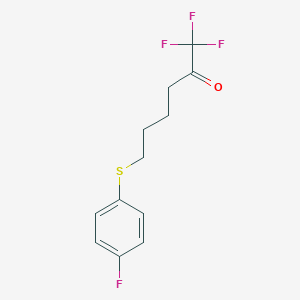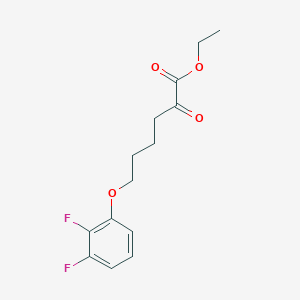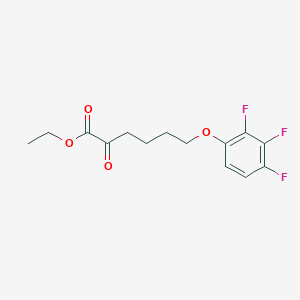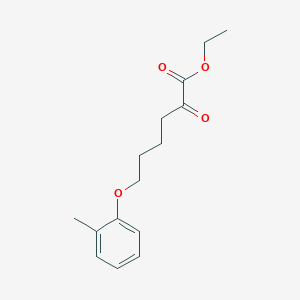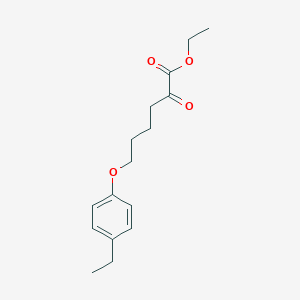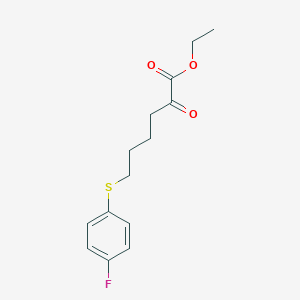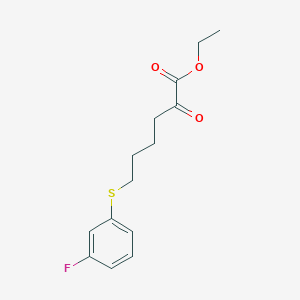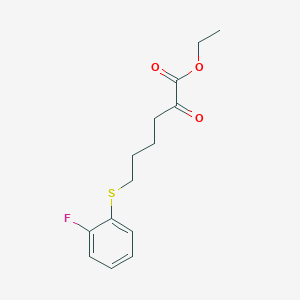
Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” is a chemical entity listed in the PubChem database. It is known for its unique structure and properties, which make it a subject of interest in various scientific fields. The compound’s molecular structure and characteristics are pivotal in understanding its applications and behavior in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which includes step-by-step procedures to achieve the desired compound. These methods often involve multiple stages of chemical reactions, purification processes, and characterization techniques to ensure the purity and identity of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial production often utilizes advanced technologies and equipment to maintain consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. Each reaction pathway leads to distinct products that can be further analyzed and characterized.
Applications De Recherche Scientifique
Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Understanding the molecular mechanisms is crucial for developing new applications and optimizing its use in different fields.
Comparaison Avec Des Composés Similaires
- Compound “CID 2632”
- Compound “CID 6540461”
- Compound “CID 5362065”
- Compound “CID 5479530”
Comparison: Compound “Ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate” is unique in its structure and properties compared to similar compounds. Each compound has distinct characteristics that influence its behavior in chemical reactions and applications. The comparison highlights the uniqueness of “this compound” and its potential advantages in specific applications.
Propriétés
IUPAC Name |
ethyl 6-(2-fluorophenyl)sulfanyl-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3S/c1-2-18-14(17)12(16)8-5-6-10-19-13-9-4-3-7-11(13)15/h3-4,7,9H,2,5-6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVIBWNNZCMOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCSC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)CCCCSC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1,1-Trifluoro-6-[4-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080507.png)
![1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080510.png)

